CAS number 7373-37-7 properties and suppliers
CAS number 7373-37-7 properties and suppliers
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide is intended to provide a comprehensive overview of the chemical entity associated with CAS number 7373-37-7, including its properties, applications, and relevant protocols for its use in a research and development setting. However, extensive searches of chemical databases and scientific literature have not yielded a positive identification for a compound with this specific CAS number. It is highly probable that CAS number 7373-37-7 is an incorrect or obsolete identifier.
This guide will, therefore, address the process of CAS number verification and provide a structured approach for researchers to follow when encountering similar challenges with chemical identifiers. Furthermore, to illustrate the depth of analysis intended for a valid compound, this document will use 1-Bromo-3,5-dimethyladamantane (CAS No. 941-37-7) as a representative example of a critical pharmaceutical intermediate. This will allow for a demonstration of the required technical depth, experimental considerations, and data presentation.
The Challenge of Chemical Identification: The Case of CAS 7373-37-7
A thorough investigation for CAS number 7373-37-7 across multiple authoritative chemical databases and supplier catalogs did not yield any specific or current chemical entity. This outcome suggests several possibilities:
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Typographical Error: The number may be a simple transposition or error in the numerical sequence.
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Deleted or Obsolete CAS Number: The number may have been previously assigned and subsequently removed or merged with another entry by the Chemical Abstracts Service.
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Proprietary or Internal Code: The number could be an internal identifier for a specific organization and not a universally recognized CAS number.
Recommendation for Researchers:
It is imperative for scientific accuracy and safety that all chemical identifiers are rigorously verified before commencing any experimental work. In cases of ambiguity, researchers should:
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Cross-reference with other identifiers: Use chemical names, IUPAC names, SMILES strings, or InChI keys to search for the intended compound.
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Consult multiple databases: Utilize resources such as PubChem, SciFinder, Reaxys, and supplier websites (e.g., Sigma-Aldrich, Thermo Fisher Scientific) to confirm the CAS number.
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Review original source documentation: If the CAS number was obtained from a publication or patent, carefully re-examine the source material for potential errors.
Exemplar Technical Guide: 1-Bromo-3,5-dimethyladamantane (CAS 941-37-7)
To demonstrate the intended scope and depth of this guide, the following sections will provide a comprehensive overview of 1-Bromo-3,5-dimethyladamantane, a key intermediate in pharmaceutical synthesis.[1][2]
Chemical and Physical Properties
1-Bromo-3,5-dimethyladamantane is a halogenated derivative of adamantane, characterized by a rigid, cage-like structure that imparts unique chemical and physical properties.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉Br | [3] |
| Molecular Weight | 243.18 g/mol | [3] |
| Appearance | Colorless to Pale Yellow Oil | [3] |
| Boiling Point | 201 °C (lit.) | [3] |
| Density | 1.224 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.52 (lit.) | [3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in dichloromethane and methanol. | [3] |
Synthesis and Mechanism
The primary synthetic route to 1-Bromo-3,5-dimethyladamantane is through the direct bromination of 1,3-dimethyladamantane.[2] This reaction is an electrophilic substitution that targets the tertiary bridgehead carbons of the adamantane core due to the stability of the resulting carbocation intermediate.
Reaction:
The choice of catalyst and reaction conditions significantly impacts the yield and purity of the product.[2] Lewis acids such as aluminum trichloride (AlCl₃) are often employed to polarize the bromine molecule, increasing its electrophilicity.
Experimental Workflow: Synthesis of 1-Bromo-3,5-dimethyladamantane
Caption: General experimental workflow for the synthesis of 1-Bromo-3,5-dimethyladamantane.
Detailed Protocol: Catalytic Bromination of 1,3-Dimethyladamantane
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
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Reaction Setup: To a stirred solution of 1,3-dimethyladamantane (1.0 eq) in 1,2-dichloroethane in a round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add anhydrous aluminum trichloride (0.075 eq).
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Bromine Addition: Slowly add a solution of bromine (0.345 eq) in 1,2-dichloroethane to the reaction mixture at room temperature.
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Reaction: After the addition is complete, heat the mixture to 50-55°C and maintain for 12 hours.[1]
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Quenching: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing an aqueous solution of sodium hydrosulfite (5%) to quench the excess bromine.
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Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Bromo-3,5-dimethyladamantane as an oil.[1]
Applications in Drug Development
1-Bromo-3,5-dimethyladamantane is a crucial precursor for the synthesis of Memantine hydrochloride.[2][3][4] Memantine is an NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[3][4] The synthesis involves the conversion of the bromo group to an amino group, typically through a Ritter reaction followed by hydrolysis.[4]
Signaling Pathway Context: NMDA Receptor Antagonism by Memantine
Caption: Simplified diagram of Memantine's mechanism of action at the NMDA receptor.
Safety Considerations
1-Bromo-3,5-dimethyladamantane is an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Suppliers
1-Bromo-3,5-dimethyladamantane is available from various chemical suppliers. Researchers should request and review the Safety Data Sheet (SDS) from the supplier before use.
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Sigma-Aldrich
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Thermo Fisher Scientific
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TCI America
Conclusion
While the initial query for CAS number 7373-37-7 did not lead to a valid chemical entity, this guide has outlined the critical importance of verifying chemical identifiers. The detailed analysis of 1-Bromo-3,5-dimethyladamantane (CAS 941-37-7) serves as a robust template for the in-depth technical information required by researchers in the field of drug discovery and development. The principles of thorough property analysis, detailed experimental protocols, and a clear understanding of the material's application and safety are paramount for successful and safe scientific advancement.
References
- ChemicalBook. (n.d.). C.I. DIRECT BLACK 38.
- ATSDR. (n.d.). 7. ANALYTICAL METHODS.
- ChemicalBook. (2026, January 17). 1-Bromo-3,5-dimethyladamantane | 941-37-7.
- PubChem. (n.d.). CID 101637379 | C20H26O7.
- The Good Scents Company. (n.d.). perfluorooctyl triethoxysilane, 51851-37-7.
- GM Chemical. (n.d.). Perfluorooctyltriethoxysilane | CAS 51851-37-7.
- Lupin Systems. (2015, October 1). Safety Data Sheet Product name: FORMALDEHYDE 37/7.
- PubChem. (n.d.). (2S)-N-[2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-tetrahydropyran-2-yl]propyl].
- Thermo Fisher Scientific. (n.d.). CAS RN | 51851-37-7.
- PubChem. (n.d.). CID 101392734 | C6H7+.
- Fisher Scientific. (2010, May 6). SAFETY DATA SHEET.
- Zhao, L., & Zhao, H. (n.d.). Determination of Multiclass Multiresidue Mycotoxins in Dry Corn Kernels and Soybeans. Agilent Technologies, Inc.
- CAS. (n.d.). 3,6-Diamino-10-methylacridinium. CAS Common Chemistry.
- Watson International. (n.d.). 2-Hydroxy-2-methylpropiophenone CAS 7473-98-5.
- Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.
- Hurst Scientific. (2020, July 26). Formaldehyde 37/7.
- National Institute of Standards and Technology. (2020, April 2). SAFETY DATA SHEET.
- Apartments.com. (n.d.). 7373 Laurel Ct, West Bloomfield, MI 48322.
- Encyclopedia MDPI. (2024, January 25). Synthesis of Monoketone Curcuminoids.
- PMC. (2020, June 25). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.
- Procyon Post. (2026, February 12). 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications.
- BenchChem. (n.d.). Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane.
Sources
- 1. 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Bromo-3,5-dimethyladamantane | 941-37-7 [chemicalbook.com]
- 4. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
